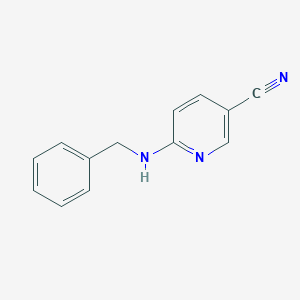

6-(Benzylamino)pyridine-3-carbonitrile

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Photopolymerization Monitoring

6-(Benzylamino)pyridine-3-carbonitrile: derivatives have been utilized as fluorescent molecular sensors to monitor photopolymerization processes. These derivatives exhibit higher sensitivity compared to commercially available probes and can accelerate cationic photopolymerization initiated with diphenyliodonium photoinitiators . This application is significant in the development of new materials and coatings.

Co-initiation of Polymerization

In addition to monitoring, these derivatives serve as long-wavelength co-initiators for diphenyliodonium salts initiators . This dual role is particularly efficient for the photoinitiation of cationic photopolymerization of epoxide and vinyl monomers, which is crucial for creating advanced polymers with specific properties.

Drug Design and Medicinal Chemistry

Fused pyridine derivatives, including 6-(Benzylamino)pyridine-3-carbonitrile , are of increasing interest in drug design and medicinal chemistry due to their structural similarity to DNA bases . This similarity can explain the effectiveness of many antiviral and anticancer drugs, making these derivatives valuable for pharmaceutical research.

Fluorescence Spectroscopy

The derivatives of 6-(Benzylamino)pyridine-3-carbonitrile are used in fluorescence spectroscopy as they provide extraordinary sensitivity and selectivity . This application is important for non-invasive and non-destructive in-situ measurements in various scientific fields, including biomedicine and biology.

Safety and Hazards

Wirkmechanismus

Target of Action

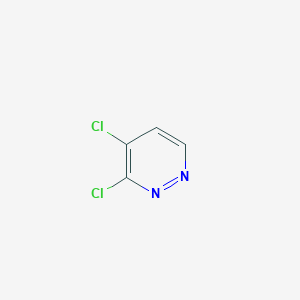

Pyridazine derivatives, which include 6-(benzylamino)pyridine-3-carbonitrile, have been shown to interact with a range of biological targets .

Mode of Action

Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects .

Biochemical Pathways

Pyridazine derivatives have been shown to impact a variety of biochemical pathways .

Result of Action

One study mentions a pyridazinone derivative showing potent cardiotonic activity with a strong myofibrillar ca 2+ sensitizing effect .

Eigenschaften

IUPAC Name |

6-(benzylamino)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c14-8-12-6-7-13(16-10-12)15-9-11-4-2-1-3-5-11/h1-7,10H,9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWTAXAFLJMUESZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

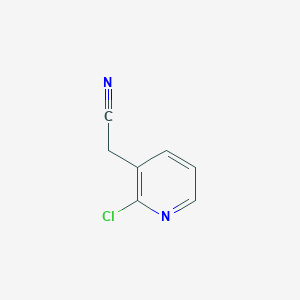

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Benzylamino)pyridine-3-carbonitrile | |

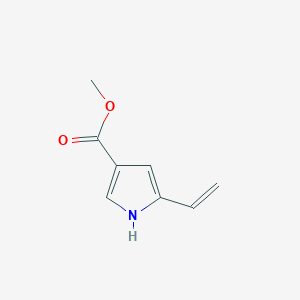

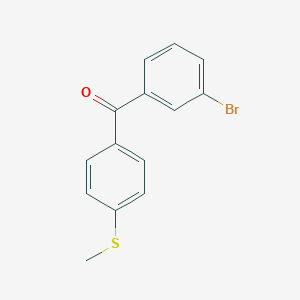

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,8-dimethoxy-2-(2-methoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B174730.png)

![8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B174742.png)

![N-[2-(1H-indol-3-yl)ethyl]icosanamide](/img/structure/B174743.png)